Isotanshinone IIA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isotanshinone IIA is a pharmacologically lipophilic active constituent isolated from the roots and rhizomes of the Chinese medicinal herb Salvia miltiorrhiza Bunge (Danshen) . It has been reported to have a wide range of antitumor effects on several human tumor cell lines .

Synthesis Analysis

Tanshinone IIA has gained extensive exploration owing to its unique structural features and multiple promising biological activities . The total synthesis and structural modifications of tanshinone IIA have been the focus of many studies .Molecular Structure Analysis

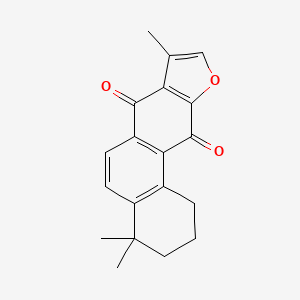

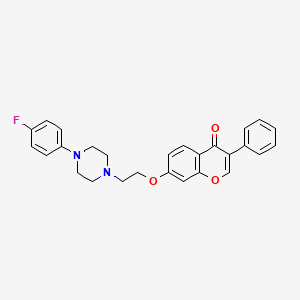

The molecular formula of Isotanshinone IIA is C19H18O3 . It is a natural diterpene quinone in S. miltiorrhiza .Chemical Reactions Analysis

Tanshinone IIA has been shown to exhibit anticancer activity by modulating various signaling pathways leading to the induction of apoptosis, autophagy, mitophagy, and prevention of angiogenesis, proliferation .Physical And Chemical Properties Analysis

Isotanshinone IIA has a molecular weight of 294.3 g/mol . It has a topological polar surface area of 47.3 Ų .Aplicaciones Científicas De Investigación

Cancer Therapy

Tanshinone IIA has shown remarkable anticancer properties. It inhibits tumor cell growth, proliferation, metastasis, invasion, and angiogenesis. Additionally, it induces apoptosis and autophagy in cancer cells. These effects are mediated through multiple signaling pathways, including PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways . This makes Tanshinone IIA a promising candidate for treating various cancers, such as breast, cervical, colorectal, gastric, lung, and prostate cancers .

Cardiovascular Protection

Tanshinone IIA is widely used in treating cardiovascular diseases due to its anti-inflammatory and antioxidant effects. It helps in reducing myocardial infarction size, improving cardiac function, and protecting against ischemia-reperfusion injury. The compound also modulates lipid metabolism and reduces atherosclerosis, making it beneficial for overall cardiovascular health .

Bone Health and Fracture Healing

Research has shown that Tanshinone IIA can protect mesenchymal stem cells (MSCs) from apoptosis and promote fracture healing, especially in osteoporotic conditions. It enhances the expression of antioxidant enzymes and reduces reactive oxygen species accumulation in MSCs. Local application of Tanshinone IIA has been found to accelerate fracture healing and improve bone mineral density and biomechanical properties in animal models .

Neuroprotection

Tanshinone IIA exhibits neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound helps in maintaining mitochondrial function and reducing neuronal damage, thereby improving cognitive functions .

Anti-inflammatory and Antioxidant Effects

Tanshinone IIA has potent anti-inflammatory and antioxidant properties. It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress by enhancing the activity of antioxidant enzymes. These properties make it useful in treating various inflammatory conditions and diseases associated with oxidative stress .

Antimicrobial Activity

Tanshinone IIA has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. It disrupts microbial cell membranes and inhibits biofilm formation, making it a potential candidate for developing new antimicrobial agents. This application is particularly important in the context of increasing antibiotic resistance .

Mecanismo De Acción

Tanshinone IIA significantly inhibits the proliferation of several types of tumors, blocks the cell cycle, induces apoptosis and autophagic death, in addition to inhibiting cell migration and invasion . Among these, the regulation of tumor-cell apoptosis signaling pathways is the key breakthrough point in several modes of antitumor therapy .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4,4,8-trimethyl-2,3-dihydro-1H-naphtho[2,1-f][1]benzofuran-7,11-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3/c1-10-9-22-18-14(10)16(20)12-6-7-13-11(15(12)17(18)21)5-4-8-19(13,2)3/h6-7,9H,4-5,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGPIJMPUOVBOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C3=C(C2=O)C4=C(C=C3)C(CCC4)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isotanshinone IIA | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 7-azaspiro[3.5]non-2-ene-2-carboxylate](/img/structure/B2616156.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2616157.png)

![2-[5-Bromo-3'-(4-hydroxyphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-5'-yl]acetic acid](/img/structure/B2616160.png)

![2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B2616164.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2616170.png)

![(1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride](/img/structure/B2616171.png)

acetic acid](/img/structure/B2616172.png)

![7a-(4-Fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2616176.png)